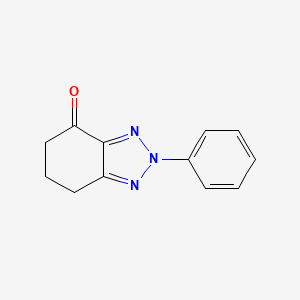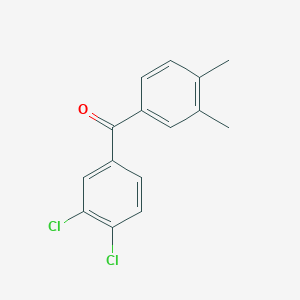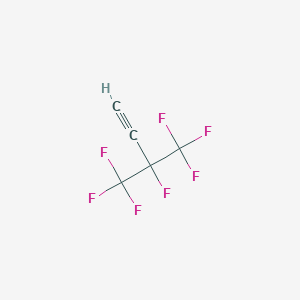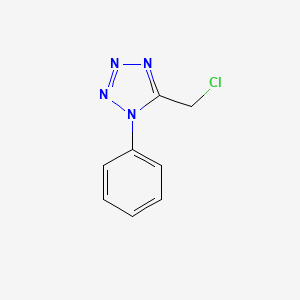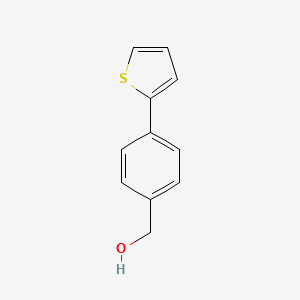
7-Benzoylindolina
Descripción general
Descripción
“2,3-dihydro-1H-indol-7-yl(phenyl)methanone” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Aplicaciones Científicas De Investigación
Aplicaciones anticancerígenas
Los derivados de 7-benzoylindolina se han explorado por su potencial en el tratamiento del cáncer. La estructura de indolina está presente en muchos productos naturales y se ha estudiado por su eficacia en la construcción de nuevas estructuras de fármacos dirigidas a mitigar los efectos secundarios adversos de la quimioterapia y la cirugía tradicional del cáncer .
Propiedades antibacterianas
La investigación indica que los compuestos de indolina, incluida la this compound, pueden poseer propiedades antibacterianas. Esto los convierte en candidatos para desarrollar nuevos fármacos antibacterianos para combatir las cepas resistentes de bacterias .
Tratamiento de enfermedades cardiovasculares
Las indolinas se están investigando por su uso en el tratamiento de enfermedades cardiovasculares. Su estructura química única puede ofrecer nuevas vías para la intervención terapéutica en diversas afecciones cardíacas .
Efectos antiinflamatorios y analgésicos
Los efectos antiinflamatorios y analgésicos de los compuestos de indolina son otra área de interés. La this compound podría utilizarse potencialmente para desarrollar fármacos que alivien el dolor y reduzcan la inflamación .
Mejora de nanopartículas
Los nanomateriales soportados por metales y óxidos metálicos que incorporan estructuras de indolina han mostrado efectos terapéuticos significativos en la ciencia médica. Son particularmente conocidos por sus propiedades fisicoquímicas únicas cuando se utilizan en aplicaciones biológicas .
Aplicaciones biomédicas de nanoenzimas
Las nanoenzimas, nanopartículas con propiedades catalíticas inherentes, se ha informado que logran diversas aplicaciones biomédicas. Estas incluyen la terapia tumoral dependiente del oxígeno, la radioterapia, la terapia quimodinámica, las enfermedades de infección bacteriana y las enfermedades relacionadas con las especies reactivas de oxígeno (ROS). Los compuestos de indolina podrían desempeñar un papel en la mejora de la eficacia de estas nanoenzimas .
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2,3-dihydro-1H-indol-7-yl(phenyl)methanone”, being an indole derivative, could be a potential candidate for future research and development in the field of medicinal chemistry.
Mecanismo De Acción
Target of Action
7-Benzoylindoline, also known as Maybridge3_006965 or 2,3-dihydro-1H-indol-7-yl(phenyl)methanone, has been found to exhibit antiviral activity against Coxsackievirus B3 . The primary target of this compound is the virus itself, specifically the virus capsid made of VP1–VP4 proteins .
Mode of Action
The compound interacts with the virus capsid, causing a conformational reorganization that interferes with the binding of the virus to the cell surface . This prevents the virus from penetrating into the cell, thereby inhibiting viral replication .
Biochemical Pathways
It is known that the compound is synthesized using a sequence of three reactions: n-acylation, sulfochlorination, and sulfonamidation
Result of Action
The result of 7-Benzoylindoline’s action is a medium level of activity against Coxsackievirus B3 . Its antiviral potential is exerted upon prophylactic application when added to cell culture before infection with the virus .
Propiedades
IUPAC Name |
2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOVZJBWXVZVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372438 | |
| Record name | 2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33244-57-4 | |
| Record name | 2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

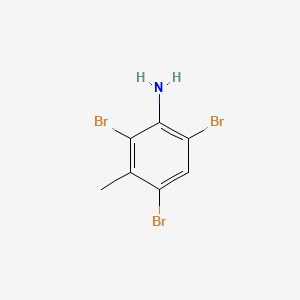
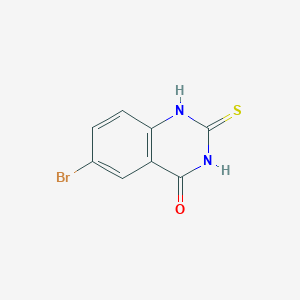

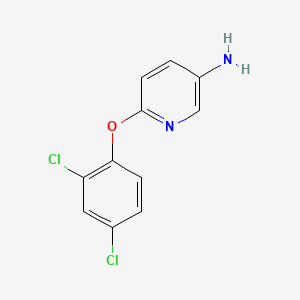

![3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B1597426.png)
